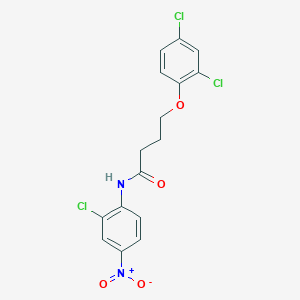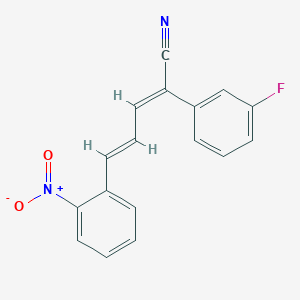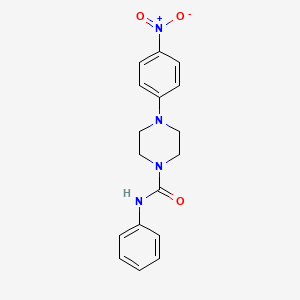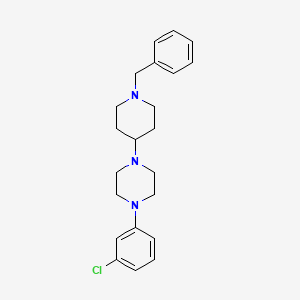
N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide, also known as NCNPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. NCNPB belongs to the family of butanamides and is chemically synthesized by the reaction between 2-chloro-4-nitroaniline and 4-(2,4-dichlorophenoxy)butyric acid. In
科学的研究の応用
N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Moreover, N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has also been studied for its neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has also been reported to inhibit the activity of the proteasome, a cellular complex involved in the degradation of proteins. Inhibition of the proteasome has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been reported to induce cell cycle arrest and apoptosis. N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. Inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), have been shown to be inhibited by N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide. Moreover, N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been reported to protect against oxidative stress and neuroinflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been extensively studied for its therapeutic potential, and its mechanism of action is well understood. However, N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has some limitations for laboratory experiments. It is a relatively new compound, and its safety profile has not been fully established. Moreover, N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has not been tested in clinical trials, and its efficacy and safety in humans are unknown.
将来の方向性
N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has several future directions for scientific research. One potential direction is to investigate its therapeutic potential in other diseases, such as autoimmune disorders and cardiovascular diseases. Moreover, the development of new analogs of N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide with improved efficacy and safety profiles could be an exciting direction for future research. Another potential direction is to investigate the use of N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide as a tool compound to study the role of HDACs and the proteasome in disease pathogenesis. Finally, the development of new delivery systems for N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide could improve its bioavailability and therapeutic potential.
Conclusion
In conclusion, N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. Moreover, N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide has several advantages for laboratory experiments, including its ease of synthesis and well-understood mechanism of action. However, its safety profile in humans is unknown, and further research is required to establish its efficacy and safety. Future research directions for N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide include investigating its therapeutic potential in other diseases, developing new analogs, and improving delivery systems.
合成法
The synthesis of N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide involves the reaction between 2-chloro-4-nitroaniline and 4-(2,4-dichlorophenoxy)butyric acid in the presence of a condensing agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction yields N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide as a yellow crystalline solid with a melting point of 91-93°C.
特性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O4/c17-10-3-6-15(13(19)8-10)25-7-1-2-16(22)20-14-5-4-11(21(23)24)9-12(14)18/h3-6,8-9H,1-2,7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBYJJJWZHJTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-nitrophenyl)-4-(2,4-dichlorophenoxy)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({4-methoxy-3-[(methylamino)carbonyl]phenyl}sulfonyl)-N-methylglycine](/img/structure/B4890513.png)
![N-(3-acetylphenyl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4890520.png)
![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N,N-diethylacetamide](/img/structure/B4890521.png)
![N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4890523.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4890540.png)
![4-methoxy-N-{[4-(2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methyl}benzamide](/img/structure/B4890552.png)


![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B4890587.png)
![6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)
![1-(2-methylphenyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4890593.png)
![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4890596.png)
